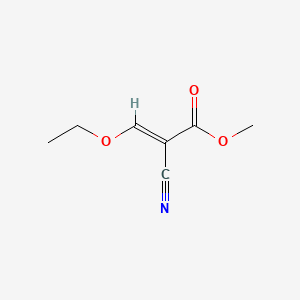

Methyl 2-cyano-3-ethoxyacrylate

説明

The exact mass of the compound Methyl 2-cyano-3-ethoxyacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-cyano-3-ethoxyacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cyano-3-ethoxyacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

29096-99-9 |

|---|---|

分子式 |

C7H9NO3 |

分子量 |

155.15 g/mol |

IUPAC名 |

methyl 2-cyano-3-ethoxyprop-2-enoate |

InChI |

InChI=1S/C7H9NO3/c1-3-11-5-6(4-8)7(9)10-2/h5H,3H2,1-2H3 |

InChIキー |

FYXVHJJZGRTONS-UHFFFAOYSA-N |

SMILES |

CCOC=C(C#N)C(=O)OC |

異性体SMILES |

CCO/C=C(\C#N)/C(=O)OC |

正規SMILES |

CCOC=C(C#N)C(=O)OC |

他のCAS番号 |

29096-99-9 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Methyl 2-Cyano-3-Ethoxyacrylate: A Comprehensive Technical Guide on Chemical Properties, Reactivity, and Synthetic Utility

Executive Summary

In the landscape of modern medicinal chemistry and complex molecular architecture, Methyl 2-cyano-3-ethoxyacrylate (CAS: 29096-99-9) stands out as a highly versatile, trifunctionalized building block[1]. Characterized by the strategic placement of a cyano group, an ester moiety, and an ethoxy leaving group on an alkene backbone, this α,β-unsaturated carbonyl compound is a privileged precursor for the construction of fused polycyclic heterocyclic systems[1].

For drug development professionals and synthetic chemists, mastering the reactivity profile of this compound is essential. It serves as the primary gateway to synthesizing 3-aminopyrazole-4-carboxylate derivatives—critical scaffolds found in numerous kinase inhibitors and anti-inflammatory agents[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic reactivity mechanisms, and a field-proven, self-validating protocol for its application in heterocyclic synthesis.

Physicochemical Properties & Structural Analysis

The synthetic utility of methyl 2-cyano-3-ethoxyacrylate is dictated by its precise electronic arrangement. The molecule features two powerful electron-withdrawing groups (EWG)—the cyano (-CN) and methyl ester (-COOCH₃) groups—anchored to the α-carbon of the double bond. Conversely, the β-carbon bears an electron-donating ethoxy group (-OCH₂CH₃)[1].

This push-pull electronic configuration severely polarizes the carbon-carbon double bond, creating a significant partial positive charge (δ+) on the β-carbon. This makes the β-carbon a "soft," highly electrophilic site, perfectly primed for conjugate addition by nucleophiles[1].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for handling and reaction scaling[3][4].

| Property | Value / Description |

| Chemical Name | Methyl 2-cyano-3-ethoxyacrylate |

| CAS Registry Number | 29096-99-9 (General) / 71363-39-8 ((E)-isomer) |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Boiling Point | ~99°C at 0.3 Torr |

| Density | 1.102 ± 0.06 g/cm³ (Predicted) |

| Appearance | Clear to slightly yellow liquid/solid (temperature dependent) |

| Storage Conditions | Sealed in dry, 2-8°C (Cold-chain recommended for long-term stability) |

Core Reactivity & Mechanistic Insights

As a Senior Application Scientist, it is crucial to understand why a molecule reacts the way it does, rather than just knowing what it reacts with.

The Logic of Nucleophilic Conjugate Addition

While the cyano group is intrinsically electrophilic and capable of undergoing direct nucleophilic attack, this is not the kinetically favored pathway for methyl 2-cyano-3-ethoxyacrylate[1]. The presence of the α,β-unsaturated system renders the β-carbon a softer, more accessible electrophilic target.

When exposed to a nucleophile (such as a hydrazine or an amine), the reaction proceeds via a predictable, two-stage cascade:

-

Conjugate Addition-Elimination: The nucleophile attacks the β-carbon. The resulting tetrahedral intermediate collapses, expelling ethanol (a good leaving group) to form a stable enamine intermediate[1].

-

Intramolecular Cyclization: Once the enamine is formed, the nucleophile's secondary reactive site (e.g., the terminal nitrogen of a hydrazine) attacks the adjacent electrophilic cyano group. This ring closure, followed by proton transfer (aromatization), yields a stable five-membered heterocyclic system[1][2].

Caption: Mechanistic pathway of hydrazine-mediated cyclocondensation forming the pyrazole core.

Benchmark Experimental Protocol: Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxylate

To demonstrate the synthetic utility of methyl 2-cyano-3-ethoxyacrylate, we detail the benchmark protocol for synthesizing Methyl 3-amino-1H-pyrazole-4-carboxylate [5]. This protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the chemist.

Workflow Logic

Caption: Overall synthetic workflow from raw materials to the final functionalized pyrazole.

Step-by-Step Methodology

Materials Required:

-

Methyl 2-cyano-3-ethoxyacrylate (1.0 equivalent)

-

Hydrazine hydrate (80% aqueous solution, 1.0 equivalent)

-

Absolute Ethanol (Solvent)

-

Ethyl Acetate and Brine (For extraction)

-

Anhydrous Sodium Sulfate (Drying agent)

Procedure:

-

Substrate Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-cyano-3-ethoxyacrylate in absolute ethanol[5].

-

Causality: Ethanol is chosen as the solvent because it solubilizes the starting materials and is also the byproduct of the first addition-elimination step, preventing unwanted transesterification side reactions.

-

-

Nucleophile Addition: Cool the solution slightly, and add hydrazine hydrate dropwise at room temperature[5].

-

Causality: The initial conjugate addition is highly exothermic. Dropwise addition controls the thermal runaway, preventing the thermal degradation of hydrazine and suppressing the formation of bis-adducts.

-

Self-Validation Check (IPC 1): A noticeable exotherm should be observed. If the flask does not warm up, the electrophile may be degraded, or the hydrazine titer is compromised.

-

-

Cyclocondensation (Reflux): Once the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours[5].

-

Causality: While the initial enamine formation is rapid at room temperature, the subsequent intramolecular attack on the cyano group requires overcoming a higher activation energy barrier. Refluxing ensures complete ring closure and aromatization.

-

Self-Validation Check (IPC 2): Monitor via TLC or HPLC. The complete disappearance of the UV-active starting material confirms the reaction has reached the thermodynamic endpoint.

-

-

Workup and Extraction: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with ethyl acetate (3x volumes)[5].

-

Causality: Ethyl acetate selectively partitions the organic pyrazole product, while the aqueous layer traps unreacted hydrazine and residual ethanol.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude solid can be recrystallized from an ethanol/water or ethyl acetate/hexanes mixture to afford the pure product[5].

References

- Benchchem. "Methyl 2-cyano-3-ethoxyacrylate | 29096-99-9".

- ChemicalBook. "methyl 2-cyano-3-ethoxyacrylate CAS#: 29096-99-9".

- BLD Pharm. "71363-39-8|(E)-Methyl 2-cyano-3-ethoxyacrylate".

- Benchchem. "An In-depth Technical Guide to the Formation of Methyl 3-amino-1H-pyrazole-4-carboxylate".

- Benchchem. "Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxylate".

Sources

- 1. Methyl 2-cyano-3-ethoxyacrylate | 29096-99-9 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. methyl 2-cyano-3-ethoxyacrylate CAS#: 29096-99-9 [amp.chemicalbook.com]

- 4. 71363-39-8|(E)-Methyl 2-cyano-3-ethoxyacrylate|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Methyl 2-cyano-3-ethoxyacrylate: Properties, Synthesis, and Applications

Introduction

Methyl 2-cyano-3-ethoxyacrylate is a trifunctional reagent of significant interest to the chemical and pharmaceutical research communities. Its unique electronic and structural features, characterized by a polarized carbon-carbon double bond, make it a versatile building block for the synthesis of complex molecular architectures.[1] This guide provides an in-depth analysis of its core properties, validated synthesis and characterization protocols, and key applications, particularly in the realm of heterocyclic chemistry and drug development.

Physicochemical and Structural Properties

The reactivity and utility of Methyl 2-cyano-3-ethoxyacrylate are a direct consequence of its molecular structure. The molecule features two potent electron-withdrawing groups—a cyano (-CN) and a methyl ester (-COOCH₃)—attached to one carbon of the double bond.[1] The other carbon is bonded to an ethoxy group (-OCH₂CH₃). This arrangement heavily polarizes the double bond, rendering the β-carbon (the one bearing the ethoxy group) highly electrophilic and susceptible to nucleophilic attack.[1]

This intrinsic reactivity is the cornerstone of its application as a precursor in diverse chemical transformations.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₃ | [2][3][4] |

| Molecular Weight | 155.15 g/mol | [2][3][5] |

| Monoisotopic Mass | 155.05824 Da | [4] |

| CAS Number | 29096-99-9 | [5][6][7] |

| Appearance | Colorless Liquid / Low Melting Solid | [8] |

| Canonical SMILES | CCO/C=C(\C#N)/C(=O)OC | [2][4] |

| InChIKey | FYXVHJJZGRTONS-AATRIKPKSA-N | [2][4] |

Synthesis and Purification

The most prevalent and reliable method for synthesizing Methyl 2-cyano-3-ethoxyacrylate is a variation of the Knoevenagel condensation.[1] This reaction involves the condensation of an active methylene compound, methyl cyanoacetate, with an orthoformate reagent, typically triethyl orthoformate, often in the presence of an acid catalyst or acetic anhydride.[1]

Causality of Experimental Design:

-

Reactants: Methyl cyanoacetate provides the activated methylene group (C-H bonds made acidic by adjacent cyano and ester groups). Triethyl orthoformate serves as the source of the ethoxy-methylene group.

-

Catalyst/Dehydrating Agent: Acetic anhydride is frequently used to drive the reaction to completion by consuming the alcohol byproduct, thereby preventing the reverse reaction.

-

Temperature Control: The reaction is often initiated at a reduced temperature and then gently heated. This allows for controlled formation of the intermediate and minimizes the potential for side reactions or polymerization.

Laboratory-Scale Synthesis Protocol

Objective: To synthesize (E)-Methyl 2-cyano-3-ethoxyacrylate via the condensation of methyl cyanoacetate and triethyl orthoformate.

Materials:

-

Methyl cyanoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

In the flask, combine methyl cyanoacetate (1.0 mol) and triethyl orthoformate (1.2 mol).

-

Slowly add acetic anhydride (1.5 mol) to the stirred mixture.

-

Heat the reaction mixture under reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the volatile components (unreacted starting materials and byproducts like ethyl acetate) under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield the pure Methyl 2-cyano-3-ethoxyacrylate as a colorless liquid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of Methyl 2-cyano-3-ethoxyacrylate.

Analytical Characterization (Self-Validation)

The successful synthesis as described in Section 2.0 must be validated by comprehensive analytical techniques. The data obtained serves as a self-validating system, confirming the identity and purity of the final product.

Spectroscopic and Spectrometric Analysis

-

¹H NMR (Nuclear Magnetic Resonance): This technique confirms the proton environment. Expected signals include a triplet and quartet for the ethoxy group, a singlet for the methyl ester group, and a singlet for the vinylic proton. The precise chemical shifts are crucial for confirming the structure.[9]

-

¹³C NMR: This analysis identifies all unique carbon atoms in the molecule, including the characteristic signals for the cyano, ester carbonyl, and double-bond carbons.[9]

-

FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR is used to identify key functional groups. The spectrum should show strong characteristic absorption bands for the C≡N (nitrile) stretch (~2220 cm⁻¹), the C=O (ester) stretch (~1730 cm⁻¹), and C=C (alkene) stretch (~1620 cm⁻¹).[10]

-

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule. In Electron Impact (EI) mode, the molecular ion peak (M⁺) should be observed at m/z = 155, confirming the molecular weight.[4]

Analytical Workflow Protocol

Objective: To confirm the identity and purity of the synthesized product.

Procedure:

-

Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.[9] Prepare a dilute solution in a volatile solvent (e.g., methanol or acetonitrile) for MS analysis. A neat film on a salt plate is typically used for FTIR.

-

¹H and ¹³C NMR Acquisition: Acquire spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

FTIR Acquisition: Record the infrared spectrum.

-

MS Acquisition: Obtain the mass spectrum using an appropriate ionization technique.

-

Data Analysis: Compare the acquired spectra with known literature values or predicted spectra to confirm the structure of Methyl 2-cyano-3-ethoxyacrylate. The absence of significant impurity peaks in the NMR spectra validates the purity.

Caption: Workflow for the analytical validation of Methyl 2-cyano-3-ethoxyacrylate.

Applications in Research and Drug Development

Methyl 2-cyano-3-ethoxyacrylate and its close analog, ethyl 2-cyano-3-ethoxyacrylate, are exceptionally valuable reagents for constructing heterocyclic systems.[11] Their utility arises from the multiple reactive sites which allow for Michael additions, condensations, and cycloaddition reactions.[11] These heterocyclic scaffolds are of paramount interest in medicinal chemistry due to their prevalence in a vast number of therapeutic agents.[11]

Synthesis of Pyrazole Scaffolds

Pyrazoles are five-membered heterocyclic compounds that form the core of many biologically active compounds.[11] Methyl 2-cyano-3-ethoxyacrylate serves as an ideal 1,3-dielectrophile for reaction with hydrazine derivatives to form substituted pyrazoles.[11]

Mechanism: The reaction typically proceeds through a nucleophilic attack by the hydrazine on the electron-deficient β-carbon of the acrylate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the final pyrazole ring system.[11]

Caption: Generalized reaction pathway for pyrazole synthesis.

This strategy has been employed in the synthesis of various pyrazolopyridines and other fused heterocyclic systems, which are important scaffolds in drug discovery.[1]

Safety and Handling

As with all cyanoacrylates, Methyl 2-cyano-3-ethoxyacrylate requires careful handling.

-

Irritation: The compound is an irritant to the skin, eyes, and respiratory system.[12][13] Vapors may cause respiratory irritation.[8][13]

-

Sensitization: It may cause skin sensitization, where subsequent low-level exposure can lead to an allergic reaction like itching and rashes.[12][14]

-

Handling: Work should be conducted in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile or PVC).[12][13][15]

-

Storage: Store in a cool, dry, well-ventilated place away from sources of ignition and incompatible materials like strong oxidizing agents.[15] Keep containers tightly closed.[15]

Conclusion

Methyl 2-cyano-3-ethoxyacrylate is a foundational building block in modern organic and medicinal chemistry. Its molecular weight of 155.15 g/mol is just one identifier for a molecule rich in synthetic potential. A thorough understanding of its physicochemical properties, coupled with robust and validated protocols for its synthesis and characterization, empowers researchers to leverage its unique reactivity. The ability to efficiently construct complex heterocyclic scaffolds ensures that Methyl 2-cyano-3-ethoxyacrylate will continue to be a valuable tool for professionals in drug development and materials science.

References

-

METHYL 2-CYANO-3-ETHOXYACRYLATE. (n.d.). In gsrs. Retrieved March 7, 2024, from [Link]

-

(E)-Methyl 2-cyano-3-ethoxyacrylate. (n.d.). In Pharmaffiliates. Retrieved March 7, 2024, from [Link]

-

Safety Data Sheet - Cyanacrylate Adhesive. (2017, January 26). In itwcp.de. Retrieved March 7, 2024, from [Link]

-

ICSC 1272 - METHYL 2-CYANOACRYLATE. (n.d.). In ilo.org. Retrieved March 7, 2024, from [Link]

-

Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers. (n.d.). In ResearchGate. Retrieved March 7, 2024, from [Link]

-

HAZARD SUMMARY - METHYL 2-CYANOACRYLATE. (n.d.). In NJ.gov. Retrieved March 7, 2024, from [Link]

-

methyl 2-cyano-3-ethoxyacrylate. (n.d.). In Local Pharma Guide. Retrieved March 7, 2024, from [Link]

-

Methyl 2-cyano-3-ethoxyacrylate (C7H9NO3). (n.d.). In PubChemLite. Retrieved March 7, 2024, from [Link]

-

Supplementary Information. (n.d.). In OICC Press. Retrieved March 7, 2024, from [Link]

-

Cyanoacrylate Chemistry and Polymerization Mechanisms. (2024, March 18). In Progress in Chemical and Biochemical Research. Retrieved March 7, 2024, from [Link]

-

Isomerizational and conformational study of methyl-2-cyano-3-methoxyacrylate and methyl-2-cyano-3-aminoacrylate and its N-methyl derivatives. (2025, November 10). In ResearchGate. Retrieved March 7, 2024, from [Link]

-

Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA). (n.d.). In OSHA. Retrieved March 7, 2024, from [Link]

-

Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). (n.d.). In ResearchGate. Retrieved March 7, 2024, from [Link]

Sources

- 1. Methyl 2-cyano-3-ethoxyacrylate | 29096-99-9 | Benchchem [benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - Methyl 2-cyano-3-ethoxyacrylate (C7H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CAS NO. 29096-99-9 | methyl 2-cyano-3-ethoxyacrylate | C7H9NO3 [localpharmaguide.com]

- 7. 29096-99-9|Methyl 2-cyano-3-ethoxyacrylate|BLD Pharm [bldpharm.com]

- 8. ICSC 1272 - METHYL 2-CYANOACRYLATE [chemicalsafety.ilo.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. oiccpress.com [oiccpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. itwcp.de [itwcp.de]

- 14. nj.gov [nj.gov]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of (E)-Methyl 2-cyano-3-ethoxyacrylate from Triethyl Orthoformate

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of (E)-Methyl 2-cyano-3-ethoxyacrylate, a valuable and versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and active pharmaceutical ingredients. The primary and most efficient route, a variation of the Knoevenagel condensation between methyl cyanoacetate and triethyl orthoformate, is meticulously detailed. This document delves into the underlying reaction mechanism, provides a step-by-step experimental protocol, discusses process optimization and troubleshooting, and outlines methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of (E)-Methyl 2-cyano-3-ethoxyacrylate

(E)-Methyl 2-cyano-3-ethoxyacrylate is a highly functionalized α,β-unsaturated system. Its unique molecular architecture, featuring a polarized carbon-carbon double bond due to the presence of two powerful electron-withdrawing groups (a cyano group and a methyl ester group) and an electron-donating ethoxy group, renders it a potent electrophile.[1] This electronic arrangement makes the β-carbon highly susceptible to nucleophilic attack, establishing the compound as a key intermediate for the construction of complex molecular scaffolds.[1] Its applications are widespread, particularly in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, which are core structures in many therapeutic agents.[2]

The Synthetic Pathway: A Modified Knoevenagel Condensation

The most prevalent and efficient method for the laboratory-scale production of (E)-Methyl 2-cyano-3-ethoxyacrylate is the condensation reaction between methyl cyanoacetate and triethyl orthoformate.[1][3] This reaction is a variant of the classic Knoevenagel condensation, which involves the reaction of an active methylene compound with a carbonyl group or its equivalent.[1]

Unraveling the Reaction Mechanism

The synthesis proceeds through a series of well-defined steps, with acetic anhydride playing a pivotal role in driving the reaction to completion.

Caption: Reaction mechanism for the synthesis of (E)-Methyl 2-cyano-3-ethoxyacrylate.

-

Enolate Formation: In the presence of a trace amount of base (often inherent in the reagents or glassware), the active methylene group of methyl cyanoacetate is deprotonated to form a resonance-stabilized enolate ion. The electron-withdrawing nature of the adjacent cyano and ester groups facilitates this deprotonation.

-

Electrophilic Attack: Triethyl orthoformate, in the presence of a Lewis acid (which can be generated in situ), acts as an electrophile. The enolate ion attacks the central carbon atom of the orthoformate.

-

Intermediate Formation and Elimination: A hemiacetal-like intermediate is formed, which is unstable and readily eliminates a molecule of ethanol to form the enol ether product, (E)-Methyl 2-cyano-3-ethoxyacrylate.

-

The Crucial Role of Acetic Anhydride: The reaction generates ethanol as a byproduct. To drive the equilibrium towards the product, acetic anhydride is introduced. It serves as a scavenger for the ethanol, reacting with it to form ethyl acetate. This irreversible step effectively removes a product from the reaction mixture, thereby shifting the equilibrium to favor the formation of the desired acrylate, in accordance with Le Châtelier's principle. The reaction is typically conducted under anhydrous conditions as both the orthoformate starting material and the enol ether product are sensitive to hydrolysis.

Detailed Experimental Protocol

This protocol provides a robust and reproducible method for the synthesis of (E)-Methyl 2-cyano-3-ethoxyacrylate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Methyl Cyanoacetate | 99.09 | 99.1 g (88.5 mL) | 1.0 | Reagent grade, ensure dryness |

| Triethyl Orthoformate | 148.20 | 178.1 g (200 mL) | 1.2 | Reagent grade, ensure dryness |

| Acetic Anhydride | 102.09 | 204.2 g (188 mL) | 2.0 | Reagent grade |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Distillation head with a condenser and receiving flask

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of (E)-Methyl 2-cyano-3-ethoxyacrylate.

-

Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a distillation head. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product. The entire system should be under a positive pressure of an inert gas like nitrogen or argon.

-

Reagent Addition: To the reaction flask, add methyl cyanoacetate (99.1 g, 1.0 mol), triethyl orthoformate (178.1 g, 1.2 mol), and acetic anhydride (204.2 g, 2.0 mol).

-

Heating and Reflux: With gentle stirring, heat the reaction mixture to 120-130°C using a heating mantle. The reaction is typically refluxed for 4-6 hours. During this time, the lower-boiling ethyl acetate formed will begin to distill off.

-

Removal of Volatiles: After the reflux period, increase the heating mantle temperature to slowly distill off the remaining ethyl acetate and any unreacted starting materials.

-

Purification by Vacuum Distillation: Once the bulk of the volatiles has been removed, allow the reaction mixture to cool slightly. Assemble the apparatus for vacuum distillation. Carefully apply vacuum and distill the crude product. The desired (E)-Methyl 2-cyano-3-ethoxyacrylate will distill at approximately 110-115 °C under a pressure of 10-12 mmHg.

-

Product Characterization: The purified product should be a colorless to pale yellow oil. The yield is typically in the range of 75-85%.

Product Characterization

The identity and purity of the synthesized (E)-Methyl 2-cyano-3-ethoxyacrylate should be confirmed by spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (s, 1H, =CH), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.80 (s, 3H, OCH₃), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.5, 163.2, 117.8, 92.5, 68.9, 52.1, 14.8 |

| IR (neat) | ν (cm⁻¹): 2220 (C≡N), 1725 (C=O, ester), 1620 (C=C), 1250, 1100 (C-O) |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

Process Optimization and Troubleshooting

To ensure a high yield and purity of the final product, several parameters can be optimized.

| Parameter | Recommendation and Rationale |

| Reagent Purity | Use freshly distilled methyl cyanoacetate and triethyl orthoformate to minimize water content, which can lead to hydrolysis and reduced yields. |

| Stoichiometry | A slight excess of triethyl orthoformate can help drive the reaction to completion. The amount of acetic anhydride should be sufficient to react with all the ethanol produced. |

| Reaction Temperature | Maintaining a temperature of 120-130°C is optimal. Lower temperatures may lead to incomplete reaction, while higher temperatures can cause decomposition and the formation of colored byproducts. |

| Reaction Time | The reaction progress can be monitored by TLC or GC. A typical reaction time is 4-6 hours. |

Troubleshooting Guide:

| Problem | Possible Cause | Solution |

| Low Yield | - Incomplete reaction- Presence of water in reagents- Loss of product during distillation | - Increase reaction time or temperature slightly.- Ensure all reagents and glassware are anhydrous.- Carefully control the vacuum and temperature during distillation to avoid loss of product. |

| Dark-colored Product | - Overheating during reaction or distillation- Impurities in starting materials | - Maintain the recommended temperature range.- Purify starting materials before use. |

| Product Solidifies in Condenser | - Product has a relatively high melting point | - Use a heating tape or hot water jacket on the condenser to keep the temperature above the product's melting point during distillation. |

Safety and Handling

-

Methyl cyanoacetate is harmful if swallowed or in contact with skin. It causes skin and eye irritation.

-

Triethyl orthoformate is a flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation.

-

Acetic anhydride is a corrosive liquid that causes severe skin burns and eye damage. It is also flammable.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of (E)-Methyl 2-cyano-3-ethoxyacrylate from methyl cyanoacetate and triethyl orthoformate is a robust and efficient method for producing this valuable synthetic intermediate. By understanding the underlying Knoevenagel-type condensation mechanism and carefully controlling the reaction parameters, particularly the exclusion of moisture and the use of acetic anhydride to drive the equilibrium, researchers can consistently achieve high yields of the pure product. The detailed protocol and troubleshooting guide provided herein serve as a practical resource for scientists and professionals in the field, facilitating the successful synthesis and application of this important chemical building block.

References

-

PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. National Center for Biotechnology Information. [Link]

- European Patent Office. (1996).

-

Progress in Chemical and Biochemical Research. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. [Link]

-

Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. [Link]

-

JOC. (2024). Versatility of Cyanoacetic Acid: From an Organocatalyst in the Biginelli Reaction to a Building Block of Larvicidal Agents. [Link]

-

Shapiro, Y. E. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. ISMAR. [Link]

-

EMU. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

- Google Patents. (2010).

-

Chemistry Stack Exchange. (2015). Mechanism of enolether formation with ethyl orthoformate in estr-4-ene-3,17-dione (Djerassi's norethisterone synthesis). [Link]

-

ResearchGate. (2018). Side reactions on the synthesis of 2-cyanoacrylic acid by vacuum pyrolysis of ethyl-2-cyanoacrylate. [Link]

-

OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

-

ResearchGate. (2014). Optimization of the synthesis of enol ester 2a from ketoketene dimer 1a a. [Link]

-

ResearchGate. (2010). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]

-

Bull. Korean Chem. Soc. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

-

HAL Open Science. (n.d.). 1H NMR (300 MHz, CDCl3) δ 7.44 – 7.24 (m, 5H, H aromatic), 6.11 (d, J = 6.6 Hz, 1H, H4), 5.13 (s, 2H, H22), 4.58 (d, J = 6.6 Hz, 1H, H2), 3.90 – 3.61 (m, 2H, H29), 1.84 (s, 3H, H26), 1.29 (s, 9H, H9,13,14), 1.20 (t, J = 7.1 Hz, 3H, H28), 1.17 (s, 9H, H8,11,12). 13C NMR (75 MHz, CDCl3) δ 170.28 (C1), 169.55 (C25), 135.60 (C16), 128.78 (C18,20), 128.56 (C19), 128.34 (C17,21), 95.09 (C4), 85.71 (C2), 66.54 (C29), 66.36 (C22), 63.45 (C7), 62.14 (C10), 30.22 (C9,13,14), 30.14 (C8,11,12), 20.79 (C26), 15.11 (C28). [Link]

-

Royal Society of Chemistry. (2022). Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy. [Link]

Sources

Methyl 2-cyano-3-ethoxyacrylate mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Methyl 2-cyano-3-ethoxyacrylate

Abstract

Methyl 2-cyano-3-ethoxyacrylate is a specialized monomer belonging to the cyanoacrylate family. While specific research on this particular molecule is limited, its mechanism of action can be thoroughly understood by examining the well-documented chemistry of its class. This guide synthesizes established principles of cyanoacrylate chemistry to elucidate the core mechanisms of Methyl 2-cyano-3-ethoxyacrylate. We will explore its primary mode of action—anionic polymerization—and analyze how its unique structural features, namely the methyl ester and 3-ethoxy groups, are predicted to influence its reactivity, biological interactions, and the properties of the resultant polymer. This document serves as a foundational resource for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical experimental frameworks.

Introduction: Deconstructing the Monomer

Methyl 2-cyano-3-ethoxyacrylate is a highly functionalized acrylic monomer. Its structure is primed for rapid chemical transformation, a characteristic feature of the cyanoacrylate family, which is renowned for its use in industrial "superglues" and medical tissue adhesives.[1][2] The reactivity of this monomer is dictated by the electronic landscape of its carbon-carbon double bond, which is rendered exceptionally electrophilic by three key functional groups:

-

Cyano Group (-CN): A powerful electron-withdrawing group.

-

Methyl Ester Group (-COOCH₃): Another significant electron-withdrawing group.

-

3-Ethoxy Group (-OCH₂CH₃): An electron-donating group positioned on the β-carbon of the acrylate system.

This specific arrangement of functional groups creates a highly polarized double bond, making the molecule acutely susceptible to nucleophilic attack and subsequent polymerization.[1] The synthesis of this compound is typically achieved through a Knoevenagel condensation of methyl cyanoacetate with an orthoformate reagent like triethyl orthoformate.[1][3]

The Core Mechanism: Anionic Chain-Growth Polymerization

The defining mechanism of action for all cyanoacrylates, including Methyl 2-cyano-3-ethoxyacrylate, is an extremely rapid anionic polymerization.[2] This process does not require a catalyst in the traditional sense; it is initiated by weak nucleophiles, most ubiquitously water from ambient humidity or biological fluids.[4]

The polymerization proceeds in three main stages:

2.1. Initiation The reaction begins when a nucleophile (Nu⁻), such as a hydroxide ion (OH⁻) from water, attacks the electron-poor β-carbon of the double bond.[2] This breaks the π-bond, and the electron pair shifts to the α-carbon, forming a new carbanion. This carbanion is resonance-stabilized by the adjacent cyano and methyl ester groups, which facilitates its formation.

2.2. Propagation The newly formed carbanion is itself a potent nucleophile. It rapidly attacks the β-carbon of another monomer molecule, extending the polymer chain and regenerating the carbanion at the new chain terminus. This process repeats, adding monomers in a rapid chain-growth fashion to form a long, stable polymer.

2.3. Termination Theoretically, the polymerization continues until all monomer is consumed, creating a "living polymer." In practice, the reaction is typically terminated by the presence of acidic species or impurities in the system, which neutralize the propagating carbanion.

The overall polymerization is an exothermic process that results in the formation of a strong, rigid thermoplastic.[5]

Visualization of Anionic Polymerization

Caption: Anionic polymerization pathway of Methyl 2-cyano-3-ethoxyacrylate.

Influence of Specific Substituents

While the general mechanism is consistent across cyanoacrylates, the specific substituents of Methyl 2-cyano-3-ethoxyacrylate introduce nuances:

-

Methyl Ester Group: Compared to longer-chain esters (like butyl or octyl), the small methyl group results in a higher density of polar ester linkages in the final polymer. This is expected to yield a more rigid and potentially more brittle polymer. Furthermore, short-chain cyanoacrylates are known to degrade more rapidly, which has implications for cytotoxicity.[6]

-

3-Ethoxy Group: The presence of an electron-donating ethoxy group at the β-position is a distinguishing feature. While it donates electron density through resonance, the powerful inductive withdrawal of the oxygen atom and the combined pull from the α-substituents still leave the β-carbon highly electrophilic.[1] The ethoxy group likely enhances the polarization of the double bond, potentially increasing the rate of initiation. In other acrylate systems, alkoxylation has been shown to reduce polymerization shrinkage by increasing monomer molecular weight.[7]

Biological Interactions and Cytotoxicity Profile

When introduced into a biological environment, the primary interaction of Methyl 2-cyano-3-ethoxyacrylate is its rapid polymerization upon contact with water, proteins, and cell membranes. Nucleophilic side chains of amino acids (e.g., lysine, cysteine) on protein surfaces can act as initiators, forming covalent bonds and leading to its adhesive properties.

The primary concern for biocompatibility is cytotoxicity, which for cyanoacrylates is principally linked to their degradation products: formaldehyde and a cyanoacetate salt .[6][8]

-

Degradation Pathway: The polymer chain can undergo hydrolysis, breaking down and releasing these cytotoxic small molecules.

-

Influence of Chain Length: The rate of degradation is inversely proportional to the length of the ester alkyl chain.[6] Short-chain cyanoacrylates, like methyl and ethyl esters, degrade quickly, leading to a higher local concentration of formaldehyde and thus greater cytotoxicity.[9][10] Therefore, Methyl 2-cyano-3-ethoxyacrylate is predicted to exhibit a cytotoxic profile similar to or greater than that of methyl 2-cyanoacrylate.

Visualization of Protein Interaction

Caption: Interaction of the monomer with nucleophilic protein residues.

Experimental Protocols for Mechanistic Analysis

To empirically validate the inferred mechanism of action, the following experimental protocols are recommended.

Protocol 1: Monitoring Polymerization Kinetics with FTIR Spectroscopy

This method tracks the rate of polymerization by measuring the disappearance of the C=C double bond in the monomer.[4][11]

Objective: To determine the polymerization rate of Methyl 2-cyano-3-ethoxyacrylate.

Methodology:

-

Instrument Setup: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[12]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Apply a small, uniform drop of Methyl 2-cyano-3-ethoxyacrylate directly onto the ATR crystal.

-

Time-Course Measurement: Immediately initiate a time-course (kinetic) scan. Collect spectra at regular, short intervals (e.g., every 5-10 seconds) for a total duration sufficient for the reaction to complete (e.g., 30-60 minutes).

-

Data Analysis:

-

Monitor the absorbance peak corresponding to the C=C stretching vibration (typically around 1615-1625 cm⁻¹).[4]

-

To normalize the data, select a stable reference peak that does not change during polymerization, such as the C=O stretch of the ester group (around 1720-1740 cm⁻¹).

-

Calculate the degree of conversion at each time point by measuring the decrease in the area of the C=C peak relative to the reference peak.

-

Plot the degree of conversion versus time to obtain the polymerization kinetic curve.

-

Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after exposure to the compound.[13][14]

Objective: To quantify the cytotoxicity of Methyl 2-cyano-3-ethoxyacrylate on a relevant cell line (e.g., L929 fibroblasts or human osteoblasts).

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Material Preparation (Elution Method):

-

Polymerize a known quantity of Methyl 2-cyano-3-ethoxyacrylate under sterile conditions.

-

Immerse the polymerized material in a cell culture medium for a set period (e.g., 24 hours) at 37°C to create an extract containing any leachable substances (including degradation products).

-

Prepare serial dilutions of this extract.

-

-

Cell Exposure: Remove the old medium from the cells and replace it with the prepared extracts of varying concentrations. Include a negative control (fresh medium) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[14]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control. Plot cell viability versus extract concentration to determine the dose-dependent cytotoxic effect.

Comparative Data of Cyanoacrylate Monomers

While specific quantitative data for Methyl 2-cyano-3-ethoxyacrylate is not available in the literature, the following table provides context by comparing properties of common cyanoacrylates. It is anticipated that Methyl 2-cyano-3-ethoxyacrylate would exhibit properties most similar to Methyl 2-cyanoacrylate.

| Monomer | Alkyl Chain | Relative Degradation Rate | Relative Cytotoxicity | Common Application |

| Methyl 2-cyanoacrylate | Methyl | High | High | Industrial Adhesives[9][10] |

| Ethyl 2-cyanoacrylate | Ethyl | Moderate-High | Moderate-High | Household Adhesives[9][10] |

| n-Butyl cyanoacrylate | n-Butyl | Moderate-Low | Moderate-Low | Veterinary Tissue Adhesive[15] |

| 2-Octyl cyanoacrylate | 2-Octyl | Low | Low | Medical Tissue Adhesive[8] |

Conclusion

The mechanism of action of Methyl 2-cyano-3-ethoxyacrylate is fundamentally driven by rapid, moisture-initiated anionic polymerization, a hallmark of the cyanoacrylate family. Its specific structural attributes—a short methyl ester chain and a 3-ethoxy group—are predicted to result in a fast-curing, rigid polymer with a cytotoxicity profile comparable to other short-chain cyanoacrylates due to rapid degradation and formaldehyde release. The hypotheses presented in this guide are based on established chemical principles and data from analogous compounds. Definitive characterization requires empirical validation through kinetic and toxicological studies as outlined herein. This guide provides a robust framework for researchers to begin a targeted investigation into this specific and highly reactive molecule.

References

-

Polymerisation Kinetics on FT-IR and Colorimetric Changes under UV Irradiation for a Commercial Polycyanoacrylate Adhesive, Addressed to Glass Restoration. (2022). MDPI. [Link]

-

Azevedo, C. L. de, Marques, M. M., & Bombana, A. C. (2003). Cytotoxic effects of cyanoacrylates used as retrograde filling materials: an in vitro analysis. Pesquisa Odontologica Brasileira. [Link]

-

Los, M. T., de la Rosa, S., et al. (2016). Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair. PLOS ONE. [Link]

-

Time Resolved FT-IR Analysis of Cyanoacrylate Curing. (n.d.). pepolska.pl. [Link]

-

Monitoring of Adhesive Curing using Time Course Measurement with FTIR Spectroscopy. (n.d.). Shimadzu. [Link]

-

Cyanoacrylate in nerve repair: transient cytotoxic effect. (2018). Pocket Dentistry. [Link]

-

de Melo, W. M., et al. (2013). Cytotoxicity Testing of Methyl and Ethyl 2-Cyanoacrylate Using Direct Contact Assay on Osteoblast Cell Cultures. Journal of Oral and Maxillofacial Surgery. [Link]

-

Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers. (n.d.). ResearchGate. [Link]

-

de Melo, W. M., et al. (2013). Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. PubMed. [Link]

-

Evaluation of Structural Effects for Some Alkoxy Monomers in UV Curable Coatings. (n.d.). RadTech. [Link]

-

Reijnders, J. L., et al. (2023). Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization. Journal of the American Chemical Society. [Link]

-

Reijnders, J. L., et al. (2023). Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization. PMC. [Link]

-

Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. (n.d.). ResearchGate. [Link]

-

Podsiadły, R., & Podsiadły, B. (2020). Influence of an Alkoxylation Grade of Acrylates on Shrinkage of UV-Curable Compositions. Materials. [Link]

-

Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. (n.d.). Osti.gov. [Link]

-

Mechanism of anionic polymerization of acrylates and methacrylates. (n.d.). R Discovery. [Link]

-

Kohsaka, Y. (2021). Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Polymer Journal. [Link]

-

METHYL 2-CYANO-3-ETHOXYACRYLATE. (n.d.). gsrs.ncats.nih.gov. [Link]

-

Alkoxysilane Functional Acrylic Latexes: Influence of Copolymer Composition on Self‐Curing Behavior and Film Properties. (n.d.). ResearchGate. [Link]

-

Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]

- Polymers of alkoxy alkyl acrylates,alkyl acrylates and vinyl or allyl chloroacetate. (n.d.).

Sources

- 1. Methyl 2-cyano-3-ethoxyacrylate | 29096-99-9 | Benchchem [benchchem.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. pepolska.pl [pepolska.pl]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Influence of an Alkoxylation Grade of Acrylates on Shrinkage of UV-Curable Compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. Time Resolved FT-IR Analysis of Cyanoacrylate Curing using Spectrum 3 FT-IR | PerkinElmer [perkinelmer.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Cyanoacrylate in nerve repair: transient cytotoxic effect | Pocket Dentistry [pocketdentistry.com]

Methyl 2-Cyano-3-Ethoxyacrylate: A Comprehensive Guide to Safety, Hazards, and Controlled Synthetic Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Methyl 2-cyano-3-ethoxyacrylate (CAS: 29096-99-9) is a highly reactive, trifunctionalized scaffold integral to the design of complex molecular architectures, particularly fused polycyclic heterocyclic systems[1]. While its utility in drug development is vast, the intrinsic chemical properties that make it an excellent synthetic precursor—namely, its highly electrophilic nature—also render it a significant occupational hazard. This guide synthesizes the mechanistic toxicology, quantitative hazard data, and field-proven experimental protocols required to handle and utilize this compound safely.

Structural Reactivity & Mechanistic Toxicology

To safely handle methyl 2-cyano-3-ethoxyacrylate, one must first understand the causality behind its reactivity. The molecule is defined by three core functional groups: a cyano group (-CN), a methyl ester (-COOCH₃), and an ethoxy group (-OCH₂CH₃)[1].

The Electrophilic β-Carbon

The strategic placement of the two powerful electron-withdrawing groups (cyano and ester) on the α-carbon severely polarizes the carbon-carbon double bond. This cumulative effect creates a significant partial positive charge (δ+) on the β-carbon (the carbon bearing the ethoxy group)[2].

While the cyano group itself is intrinsically electrophilic, mechanistic studies demonstrate that the β-carbon is a softer and far more reactive electrophilic site[1]. Consequently, conjugate (Michael) addition is both kinetically and thermodynamically favored over direct nucleophilic attack at the cyano group[1].

Causality of Biological Hazards

In a synthetic flask, this electrophilicity is harnessed for controlled annulation reactions. However, in a biological context (e.g., accidental dermal or inhalation exposure), this exact mechanism becomes the primary driver of toxicity. The electron-deficient β-carbon acts as a potent Michael acceptor for biological nucleophiles. Free thiol (-SH) groups in cysteine residues or primary amines (-NH₂) in lysine rapidly attack the β-carbon, leading to covalent protein modification (haptenization)[3]. This irreversible binding is the fundamental mechanism behind the compound's classification as a skin sensitizer and respiratory irritant.

Diagram 1: Mechanism of biological nucleophile attack leading to sensitization and irritation.

Quantitative Hazard Profiling

The physical and hazard properties of methyl 2-cyano-3-ethoxyacrylate dictate the engineering controls required for its storage and use. The data below summarizes its profile based on structural analogs and available safety data sheets[4],[3].

| Property / Hazard Metric | Specification / Classification |

| CAS Number | 29096-99-9 (General) / 71363-39-8 (E-isomer) |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Storage Requirements | Sealed in dry conditions, 2-8°C[4] |

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |

| Signal Word | Warning |

| Incompatibility | Strong bases, strong oxidizing agents, moisture |

Laboratory Handling & Risk Mitigation

Trustworthy experimental design requires establishing self-validating safety systems. Do not rely solely on PPE; implement robust engineering controls.

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood with a face velocity of 80-100 fpm. Because the compound is a potent Michael acceptor, inhalation of dust or vapors can cause severe respiratory tract irritation.

-

Storage Causality: The compound must be stored at 2-8°C under an inert atmosphere (e.g., Argon)[4]. Why? Exposure to ambient moisture can induce slow hydrolysis of the ester or ethoxy groups. Furthermore, trace amounts of base can trigger unwanted, highly exothermic polymerization of the acrylate moiety.

-

Spill Response: In the event of a spill, do not use basic absorbents. Use inert materials (e.g., vermiculite or dry sand) to prevent base-catalyzed polymerization, and dispose of as hazardous organic waste.

Validated Experimental Protocols: Safe Synthesis and Utilization

To demonstrate the safe handling of this compound, we outline the benchmark two-step synthesis of methyl 3-amino-1H-pyrazole-4-carboxylate, a privileged scaffold in medicinal chemistry[5].

Step 1: Synthesis of Methyl 2-cyano-3-ethoxyacrylate

This step relies on a Knoevenagel-type condensation between an active methylene compound and an electrophile[2].

Methodology:

-

Equip a reaction vessel with a mechanical stirrer, thermometer, and a short-path distillation setup.

-

Add methyl cyanoacetate (1.0 equiv) and triethyl orthoformate (1.2 equiv) to the vessel[6].

-

Slowly add acetic anhydride (1.5 equiv) to the stirring mixture.

-

Heat the reaction mixture to 120-130°C and maintain for 2-3 hours[6].

-

Continuously distill off the generated ethyl acetate.

-

Cool to room temperature and purify the crude methyl 2-cyano-3-ethoxyacrylate via vacuum distillation[7].

Causality & Safety Insight: Why use acetic anhydride? Acetic anhydride acts as both a catalyst and a dehydrating agent. It reacts with the ethanol byproduct generated from the triethyl orthoformate to form ethyl acetate[5]. By distilling off the highly volatile ethyl acetate, Le Chatelier's principle drives the equilibrium forward, ensuring maximum yield. Safety Check: Ensure the distillation condenser is sufficiently cooled to capture the flammable ethyl acetate vapors.

Step 2: Cyclocondensation with Hydrazine Hydrate

The isolated methyl 2-cyano-3-ethoxyacrylate is then reacted with hydrazine to form the pyrazole ring[8].

Methodology:

-

In a separate, heavily vented reaction vessel, prepare a solution of hydrazine hydrate (80% in water, 1.0 equiv) in ethanol[8].

-

Cool the hydrazine solution strictly to 10-15°C using an ice bath[7].

-

Critical Step: Slowly add the purified methyl 2-cyano-3-ethoxyacrylate (1.0 equiv) dropwise, ensuring the internal temperature never exceeds 25°C[6].

-

Stir the mixture at room temperature for 1-2 hours.

-

Heat the mixture to reflux (~80°C) for 3-4 hours to drive the intramolecular cyclization[6].

-

Cool the mixture to 0-5°C to precipitate the pure methyl 3-amino-1H-pyrazole-4-carboxylate, filter, and wash with cold ethanol.

Causality & Safety Insight: Why is strict temperature control (<25°C) mandated during addition? Hydrazine is a highly toxic, corrosive, and potent nucleophile[7]. The initial Michael addition of hydrazine to the electron-deficient β-carbon of the acrylate is violently exothermic[8]. Failing to control this temperature can lead to thermal runaway, rapid decomposition of the intermediate, and the catastrophic release of toxic hydrazine vapors[7].

Diagram 2: Experimental workflow for pyrazole synthesis highlighting critical safety checkpoints.

Conclusion

Methyl 2-cyano-3-ethoxyacrylate is an indispensable building block in modern drug discovery. However, its powerful electrophilic properties demand rigorous respect in the laboratory. By understanding the mechanistic causality behind its reactivity—specifically its propensity for conjugate addition—researchers can design self-validating workflows that maximize synthetic yield while entirely mitigating the risks of thermal runaway and biological haptenization.

References

Sources

- 1. Methyl 2-cyano-3-ethoxyacrylate | 29096-99-9 | Benchchem [benchchem.com]

- 2. Methyl 2-cyano-3-ethoxyacrylate | 29096-99-9 | Benchchem [benchchem.com]

- 3. Methyl cyanoacetate | 105-34-0 [chemicalbook.com]

- 4. 29096-99-9|Methyl 2-cyano-3-ethoxyacrylate|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: GHS Classification, Mechanistic Reactivity, and Self-Validating Synthesis of Methyl 2-cyano-3-ethoxyacrylate

Executive Summary

Methyl 2-cyano-3-ethoxyacrylate (MCEA) is a highly versatile, trifunctionalized scaffold widely utilized in advanced medicinal chemistry and materials science. Recognized by its CAS numbers 29096-99-9 (general) and 71363-39-8 (E-isomer), this compound serves as a critical building block for the stereoselective synthesis of complex heterocycles, particularly pyrazoles and pyrimidines[1],[2]. As a Senior Application Scientist, understanding the intrinsic reactivity of MCEA is paramount. The very electronic properties that make it an exceptional synthetic intermediate also dictate its toxicological profile and strict Globally Harmonized System (GHS) classification.

This whitepaper deconstructs the chemical architecture of MCEA, translates its reactivity into GHS hazard profiles, and provides field-proven, self-validating protocols for its synthesis and downstream application.

Chemical Architecture & Mechanistic Reactivity

The synthetic utility and biological hazards of MCEA are intrinsically linked to its "push-pull" alkene system.

-

Electron-Withdrawing Groups (The "Pull"): The molecule features a cyano group (-CN) and a methyl ester group (-COOCH₃) attached to the

-carbon. These groups exert a powerful inductive and resonance-withdrawing effect[1]. -

Electron-Donating Group (The "Push"): An ethoxy group (-OCH₂CH₃) is attached to the

-carbon, donating electron density through resonance[1].

Causality of Reactivity: This cumulative push-pull effect heavily polarizes the carbon-carbon double bond. The result is a significant partial positive charge (

GHS Classification & Hazard Profiling

Because MCEA is a potent electrophile, it readily forms covalent adducts with nucleophilic residues in biological macromolecules. This non-specific binding triggers inflammatory cascades, directly resulting in its GHS hazard classifications[1],[2].

Quantitative Hazard Data

The following table summarizes the standardized GHS classification for (E)-Methyl 2-cyano-3-ethoxyacrylate[2].

| GHS Hazard Class | Category | Signal Word | Hazard Code | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | Warning | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | Warning | H335 | May cause respiratory irritation |

Data compiled from standardized safety data sheets for CAS 71363-39-8.

Mechanism of Toxicity

Logical flow of MCEA electrophilicity leading to GHS irritation hazards.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems . Every critical step includes a macroscopic or analytical checkpoint to confirm causality and reaction progress without relying on blind assumptions.

Protocol A: Large-Scale Synthesis of MCEA

This protocol details the condensation of methyl cyanoacetate with triethyl orthoformate[3].

Step-by-step self-validating workflow for the synthesis of MCEA.

Step-by-Step Methodology:

-

Reagent Charging: To a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation setup, add methyl cyanoacetate (1.0 equiv) and triethyl orthoformate (1.2 equiv)[3].

-

Causality: The 0.2 equiv excess of orthoformate ensures complete consumption of the cyanoacetate, preventing unreacted starting material from complicating downstream purification.

-

-

Catalytic Activation: Slowly add acetic anhydride (1.5 equiv) to the mixture while stirring[3].

-

Causality: Acetic anhydride acts as a chemical scavenger. It reacts with the ethanol byproduct generated during condensation to form ethyl acetate. This prevents the reverse reaction and drives the equilibrium forward via Le Chatelier's principle.

-

-

Thermal Condensation: Heat the reaction mixture to 120-130°C and maintain for 2-3 hours[3].

-

Validation Checkpoint: Monitor the distillation receiver. The reaction generates ethyl acetate, which distills off at ~77°C. The collection of the theoretical volume of ethyl acetate serves as a real-time, macroscopic validation of reaction conversion[3].

-

-

Endpoint Verification: Once distillation ceases, sample the mixture.

-

Validation Checkpoint: Perform TLC (Eluent: 3:1 Hexane/Ethyl Acetate) or HPLC. The complete disappearance of the methyl cyanoacetate peak validates the termination of the reaction.

-

Protocol B: Downstream Application - Pyrazole Cyclization

MCEA is frequently used to synthesize methyl 3-amino-1H-pyrazole-4-carboxylate, a pivotal intermediate for kinase inhibitors[3].

Step-by-Step Methodology:

-

Hydrazine Preparation: In a separate vessel, prepare a solution of hydrazine hydrate (80%, 1.0 equiv) in ethanol. Cool to 10-15°C[3].

-

Causality: Hydrazine is a powerful bis-nucleophile. Cooling is mandatory to prevent violent exothermic degradation upon the addition of the highly electrophilic MCEA.

-

-

Nucleophilic Addition: Slowly add the synthesized MCEA (1.0 equiv) while maintaining the internal temperature below 25°C[3].

-

Validation Checkpoint: A mild exotherm and transient color change validate the primary Michael addition of the hydrazine nitrogen to the

-carbon of MCEA.

-

-

Cyclization: Stir at room temperature for 1-2 hours, then heat to reflux (~80°C) for 3-4 hours[3].

-

Causality: Thermal energy overcomes the activation barrier for the intramolecular cyclization and subsequent elimination of ethanol.

-

-

Precipitation & Recovery: Cool the mixture to 0-5°C[3].

-

Validation Checkpoint: The target pyrazole derivative has low solubility in cold ethanol. The formation of a dense, crystalline precipitate visually validates successful cyclization. Collect via vacuum filtration.

-

Safety & Precautionary Framework

Given the H315, H319, and H335 hazard statements, handling MCEA requires strict adherence to GHS precautionary statements[2]:

-

Engineering Controls (P271): All syntheses must be conducted in a certified chemical fume hood to mitigate respiratory irritation risks.

-

PPE (P280): Wear chemically resistant nitrile gloves, splash goggles, and a lab coat. The electrophilic nature of MCEA means it will rapidly react with skin proteins upon contact.

-

Response (P305+P351+P338): In case of eye contact, immediately flush with water for several minutes. Remove contact lenses if present and easy to do, as MCEA can cause serious, lasting ocular damage.

Comprehensive References

Sources

Research applications of Methyl 2-cyano-3-ethoxyacrylate

Executive Summary & Structural Profiling

As a Senior Application Scientist, I frequently encounter the challenge of designing robust, scalable synthetic routes for complex molecular architectures. Methyl 2-cyano-3-ethoxyacrylate (CAS: 29096-99-9) represents a masterclass in trifunctionalized scaffold design 1[1]. It is a highly reactive precursor that has become indispensable in modern medicinal chemistry and drug development for the construction of diverse heterocyclic systems.

The synthetic power of this compound stems directly from its intrinsic electronic topology. It possesses two powerful electron-withdrawing groups—a cyano group (-CN) and a methyl ester (-COOCH₃)—attached to the α-carbon of the double bond 1[1]. Conversely, an electron-donating ethoxy group (-OCH₂CH₃) is attached to the β-carbon. This "push-pull" electronic arrangement severely polarizes the alkene, creating a significant partial positive charge (δ+) on the β-carbon. This renders the molecule a highly susceptible 1,3-dielectrophile, perfectly primed for nucleophilic attack 2[2].

Table 1: Quantitative Chemical & Physical Profiling

| Property | Value |

| Chemical Name | Methyl 2-cyano-3-ethoxyacrylate / (E)-Methyl 2-cyano-3-ethoxyacrylate |

| CAS Number | 29096-99-9 (General) / 71363-39-8 (E-isomer) |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Intrinsic Reactivity | 1,3-Dielectrophile (Michael Acceptor) |

| Key Functional Groups | Cyano (-CN), Methyl Ester (-COOCH₃), Ethoxy (-OCH₂CH₃) |

Mechanistic Pathways in Heterocyclic Synthesis

The most prominent application of methyl 2-cyano-3-ethoxyacrylate is the synthesis of five-membered heterocyclic systems, particularly pyrazoles. Pyrazoles are privileged scaffolds found in numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs 2[2].

When reacted with hydrazine hydrate, the mechanism proceeds via a highly orchestrated cascade. First, the hydrazine nitrogen acts as a hard nucleophile, attacking the highly electrophilic β-carbon of the acrylate via a Michael-type addition 3[3]. This forms an unstable enamine intermediate. Subsequently, the secondary amine of the hydrazine moiety undergoes an intramolecular cyclization by attacking the electrophilic carbon of the cyano group. The cascade terminates with the elimination of an ethanol molecule, yielding the thermodynamically stable substituted pyrazole 2[2].

Caption: Mechanism of pyrazole formation via cyclocondensation.

Experimental Protocol: Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate

To ensure high fidelity and yield, the synthesis is broken down into a self-validating two-step continuous process. Understanding the causality behind these specific conditions is critical for avoiding polymerization of the cyanoacetate precursor.

Step 1: Precursor Synthesis (Knoevenagel Condensation)

-

Setup: Equip a reaction vessel with a mechanical stirrer, thermometer, and distillation apparatus.

-

Reagent Loading: Add methyl cyanoacetate (1.0 equiv) and triethyl orthoformate (1.2 equiv).

-

Catalyst Addition: Slowly add acetic anhydride (1.5 equiv) under continuous stirring.

-

Thermal Activation: Heat the mixture to 120-130°C for 2-3 hours, continuously distilling off the ethyl acetate.

-

Validation Checkpoint: Monitor via GC. The disappearance of methyl cyanoacetate confirms the formation of crude methyl 2-cyano-3-ethoxyacrylate.

Step 2: Cyclocondensation with Hydrazine

-

Preparation: In a separate vessel, prepare a solution of 80% hydrazine hydrate (1.0 equiv) in ethanol and cool to 10-15°C.

-

Controlled Addition: Slowly add the crude methyl 2-cyano-3-ethoxyacrylate while strictly maintaining the temperature below 25°C.

-

Reflux: Once addition is complete, stir at room temperature for 1 hour, then heat to reflux (80°C) for 3-4 hours to force the intramolecular cyclization.

-

Isolation: Cool the mixture to 0-5°C to maximize precipitation. Filter the solid and wash with cold ethanol.

Caption: Step-by-step experimental workflow for pyrazole synthesis.

Advanced Applications in Drug Discovery

Beyond monocyclic pyrazoles, methyl 2-cyano-3-ethoxyacrylate is a cornerstone in the synthesis of fused polycyclic heterocyclic systems.

-

Anti-Tumor Agents (Pyrazolo[3,4-d]pyrimidines): By reacting the initial pyrazole derivatives with reagents like urea, thiourea, or formamide, researchers can construct pyrazolo[3,4-d]pyrimidine scaffolds. These fused systems have demonstrated significant efficacy in mouse tumor models and human cancer cell lines (e.g., HCT-29 and MCF-7) by acting as potent kinase inhibitors 5[5].

-

Sequential One-Pot Multicomponent Reactions: The scaffold is heavily utilized in Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions. By employing methyl 2-cyano-3-ethoxyacrylate alongside various aldehydes and isocyanides, highly functionalized 1H-imidazo[1,2-b]pyrazoles can be synthesized rapidly. This one-pot approach drastically reduces reaction times and purification bottlenecks, making it ideal for high-throughput library generation in early-stage drug discovery 6[6].

References

-

Benchchem. "Strategic Applications of Methyl 2 Cyano 3 Ethoxyacrylate in Advanced Organic Synthesis." 1

-

Benchchem. "An In-depth Technical Guide to the Formation of Methyl 3-amino-1H-pyrazole-4-carboxylate." 2

-

Benchchem. "Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis." 3

-

PubMed / NIH. "A Convenient Synthesis and Molecular Modeling Study of Novel pyrazolo[3,4-d]pyrimidine and Pyrazole Derivatives as Anti-Tumor Agents." 5

-

Beilstein Journal of Organic Chemistry. "Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach." 6

-

PubChem / NIH. "Ethyl 2-cyano-3-ethoxyacrylate." 7

Sources

- 1. Methyl 2-cyano-3-ethoxyacrylate | 29096-99-9 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A convenient synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]

- 7. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 2-cyano-3-ethoxyacrylate in Advanced Organic Synthesis: A Technical Whitepaper

Executive Summary & Core Structural Features

As a highly reactive, trifunctionalized scaffold, Methyl 2-cyano-3-ethoxyacrylate (CAS No. 29096-99-9) is a cornerstone reagent in advanced organic synthesis and the development of pharmaceutical intermediates.

From a mechanistic perspective, its synthetic utility is dictated by its unique molecular architecture, which features two powerful electron-withdrawing groups (a cyano group and a methyl ester) attached to the same carbon of an olefinic double bond, alongside an electron-donating ethoxy group on the adjacent carbon[1]. This "push-pull" electronic configuration severely polarizes the carbon-carbon double bond. Consequently, it creates a significant partial positive charge (δ+) on the β-carbon, rendering it1 by a wide array of nucleophiles[1].

Comparative Physical and Chemical Properties

In synthetic route design, Methyl 2-cyano-3-ethoxyacrylate is frequently evaluated alongside its ethyl ester counterpart. While structurally similar, the substitution of a methyl group subtly alters the molecule's steric hindrance and solubility profile. These minor structural variations can significantly influence reactivity rates during sensitive annulation reactions[1].

Table 1: Comparative Analysis of Cyanoacrylate Esters

| Property | Methyl 2-cyano-3-ethoxyacrylate | Ethyl 2-cyano-3-ethoxyacrylate |

| CAS Number | 2[2] | 94-05-3 |

| Molecular Formula | 3[3] | C8H11NO3 |

| Molecular Weight | 155.15 g/mol [3] | 169.18 g/mol |

| Ester Alkyl Group | Methyl | Ethyl |

| EU Regulatory Status | 2[2] | Registered (EC 202-295-3) |

Synthesis Methodology: Knoevenagel-Type Condensation

The primary and most industrially relevant method for synthesizing this compound is a modified Knoevenagel condensation between methyl cyanoacetate and triethyl orthoformate[1].

Self-Validating Experimental Protocol: Large-Scale Synthesis

Causality Focus: In this protocol, acetic anhydride is not merely a solvent; it acts as a crucial electrophilic activator and ethanol scavenger. By reacting with the generated ethanol to form ethyl acetate (which is continuously distilled off), it4[4].

Step-by-Step Methodology:

-

Preparation : Equip a reaction vessel with a mechanical stirrer, an internal thermometer, and a short-path distillation setup[4].

-

Reagent Charging : Add methyl cyanoacetate (1.0 equiv) and triethyl orthoformate (1.2 equiv) to the vessel[4]. Rationale: A slight stoichiometric excess of the orthoformate ensures the complete consumption of the cyanoacetate, preventing unreacted starting material from complicating downstream purification.

-

Activation : Slowly add acetic anhydride (1.5 equiv) to the mixture under continuous stirring[4]. Rationale: Acetic anhydride activates the orthoformate and scavenges the ethanol byproduct[1].

-

Thermal Condensation : Heat the reaction mixture to 120–130°C and maintain this temperature for 2–3 hours[4]. Rationale: This specific thermal window overcomes the activation energy barrier while simultaneously allowing the continuous distillation of ethyl acetate (b.p. 77°C), ensuring the reaction proceeds to completion[4].

-

Isolation : Once GC or TLC monitoring indicates the reaction is complete, cool the mixture to room temperature. The crude Methyl 2-cyano-3-ethoxyacrylate can be used directly or purified via vacuum distillation for highly sensitive applications[4].

Applications in Drug Development: Fused Heterocyclic Scaffolds

In drug development, Methyl 2-cyano-3-ethoxyacrylate is a highly valued precursor for synthesizing complex, fused heterocyclic scaffolds—most notably pyrazoles and pyrimidines, which are foundational to many modern kinase inhibitors[4].

When reacted with a substituted heterocyclic amine or hydrazine hydrate, the highly electrophilic β-carbon undergoes an initial nucleophilic attack. This is followed by the elimination of ethanol and a subsequent1[1]. For example, reacting the intermediate with hydrazine hydrate in ethanol or water yields methyl 3-amino-1H-pyrazole-4-carboxylate[4]. This cascade reaction is self-validating: the initial conjugate addition spatially aligns the secondary nucleophile perfectly for the thermodynamically favored ring closure.

Workflow Visualization

Synthetic workflow of Methyl 2-cyano-3-ethoxyacrylate and its cyclization into a pyrazole scaffold.

Mechanistic Insights and Regiocontrol

The strategic choice of Methyl 2-cyano-3-ethoxyacrylate over simpler acrylates is driven by the absolute necessity for strict regiocontrol in complex molecule synthesis. While the cyano group is intrinsically electrophilic, the presence of the α,β-unsaturated system renders the β-carbon a "softer" and significantly more reactive electrophilic site for most nucleophiles[1]. Consequently, 1[1]. This innate regioselectivity prevents unwanted side reactions at the cyano carbon during the initial stages of annulation, ensuring high yields of the desired heterocyclic target.

References

- Benchchem. "Strategic Applications of Methyl 2 Cyano 3 Ethoxyacrylate in Advanced Organic Synthesis." Benchchem.

- Benchchem.

- National Institutes of Health (NIH). "METHYL 2-CYANO-3-ETHOXYACRYLATE - gsrs.

- ChemicalScan.

Sources

Application Note: Methyl 2-cyano-3-ethoxyacrylate as a Trifunctional Scaffold in Heterocyclic Synthesis

Executive Summary

Methyl 2-cyano-3-ethoxyacrylate (CAS 29096-99-9) is a highly reactive, trifunctionalized building block essential for the construction of complex nitrogen-containing heterocycles. This application note details the mechanistic rationale, quantitative reaction parameters, and self-validating experimental protocols for utilizing this precursor in the synthesis of privileged medicinal scaffolds, particularly 5-aminopyrazoles and pyrimidines.

Mechanistic Rationale & Scaffold Design

The strategic placement of three distinct functional groups—a cyano group, an ester moiety, and an ethoxy leaving group—on an electrophilic alkene makes methyl 2-cyano-3-ethoxyacrylate an exceptionally versatile substrate for binucleophilic annulation[1].

-

Primary Nucleophilic Attack (Michael Addition): The

-carbon of the acrylate is highly electron-deficient, activated by the synergistic electron-withdrawing effects of the cyano and ester groups. When exposed to a binucleophile (e.g., hydrazine or amidine), the primary nitrogen attacks this -

Secondary Intramolecular Cyclization: The secondary nucleophilic center of the intermediate then attacks the adjacent electrophilic cyano carbon. This cascade of addition, elimination, and cyclization is thermodynamically driven by the subsequent aromatization, yielding a stable 5-membered or 6-membered heterocyclic ring (e.g., 3-aminopyrazole-4-carboxylates)[2].

Quantitative Data: Reaction Parameters

The following table summarizes standardized reaction conditions for synthesizing various heterocyclic classes using methyl 2-cyano-3-ethoxyacrylate.